molecular formula C15H13N3O3 B11597564 5-Cyano-1-(3,4-dimethylphenyl)-4-methyl-6-oxopyridazine-3-carboxylic acid

5-Cyano-1-(3,4-dimethylphenyl)-4-methyl-6-oxopyridazine-3-carboxylic acid

Cat. No.: B11597564
M. Wt: 283.28 g/mol
InChI Key: BOIWAJNZSPOMHN-UHFFFAOYSA-N
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Description

5-cyano-1-(3,4-dimethylphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of cyano, dimethylphenyl, and carboxylic acid groups adds to its chemical diversity and reactivity.

Preparation Methods

The synthesis of 5-cyano-1-(3,4-dimethylphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethylbenzaldehyde with cyanoacetic acid in the presence of a base can yield an intermediate, which upon further reaction with hydrazine hydrate, forms the desired pyridazine derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methyl groups makes it susceptible to oxidation, forming corresponding carboxylic acids.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-cyano-1-(3,4-dimethylphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if derivatives show pharmacological activity.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like cyano and carboxylic acid can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar compounds include other pyridazine derivatives with varying substituents. For example:

    5-cyano-1-phenyl-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Lacks the dimethyl groups on the phenyl ring.

    5-cyano-1-(3,4-dichlorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Contains chlorine atoms instead of methyl groups.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

5-cyano-1-(3,4-dimethylphenyl)-4-methyl-6-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C15H13N3O3/c1-8-4-5-11(6-9(8)2)18-14(19)12(7-16)10(3)13(17-18)15(20)21/h4-6H,1-3H3,(H,20,21)

InChI Key

BOIWAJNZSPOMHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(C(=N2)C(=O)O)C)C#N)C

Origin of Product

United States

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